Product packaging for Jakafi(Cat. No.:CAS No. 1092939-17-7)

Jakafi

Cat. No.: B1684628
CAS No.: 1092939-17-7
M. Wt: 404.4 g/mol
InChI Key: JFMWPOCYMYGEDM-XFULWGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ruxolitinib phosphate is a potent, ATP-competitive small-molecule inhibitor of Janus-associated kinases JAK1 and JAK2, which are central to the JAK-STAT signaling pathway . This pathway is a critical mediator of cytokine and growth factor signaling, regulating processes like hematopoiesis and immune response . By selectively inhibiting JAK1 and JAK2, Ruxolitinib phosphate disrupts the phosphorylation and subsequent activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby modulating the expression of genes involved in cell proliferation, survival, and inflammation . Its primary research value lies in the study of myeloproliferative neoplasms, such as myelofibrosis and polycythemia vera, where dysregulated JAK-STAT signaling is a key driver of disease pathology . Beyond hematological malignancies, Ruxolitinib phosphate is a vital tool for investigating steroid-refractory Graft-versus-Host Disease (GVHD) and various immune-mediated and inflammatory conditions, including atopic dermatitis and vitiligo, due to its ability to dampen pro-inflammatory cytokine signaling . From a pharmacokinetic perspective, Ruxolitinib phosphate is well-absorbed with high oral bioavailability and is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which is an important consideration for in vitro assay design . This compound provides researchers with a highly targeted agent to explore the complexities of the JAK-STAT pathway and develop novel therapeutic strategies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H21N6O4P B1684628 Jakafi CAS No. 1092939-17-7

Properties

IUPAC Name

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6.H3O4P/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H3,1,2,3,4)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMWPOCYMYGEDM-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N6O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911086
Record name Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092939-17-7
Record name Jakafi
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092939-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruxolitinib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092939177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid--3-cyclopentyl-3-[4-(1H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-(4-(7H-PYRROLO[2,3,-D]PYRIMIDIN-4-YL)-1 H-PYRAZOL-1-YL-3)-CYCLOPENTYLPROPANENITRILE PHOSPHATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RUXOLITINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/436LRU32H5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Ruxolitinib Phosphate

Targeting of Janus Kinases (JAK1 and JAK2)

Ruxolitinib's primary molecular targets are the JAK1 and JAK2 enzymes. nih.gov It was designed as an ATP-competitive inhibitor to fit within the tyrosine kinase domains of these specific JAKs. patsnap.com This targeted approach allows it to effectively modulate cytokine signaling. nih.gov

ATP-Competitive Inhibition Dynamics

Ruxolitinib (B1666119) functions by competitively binding to the ATP-binding pocket within the kinase domains of JAK1 and JAK2. patsnap.comnih.gov This action prevents ATP from binding, thereby inhibiting the catalytic function of the kinases. patsnap.com As a Type I inhibitor, ruxolitinib binds to the active conformation of the JAK enzymes, effectively halting the downstream phosphorylation of STAT proteins. patsnap.com It demonstrates potent inhibitory effects against JAK1 and JAK2, with half-maximal inhibitory concentrations (IC50) of 3.3 nM and 2.8 nM, respectively, in in vitro kinase assays. nih.gov This high affinity ensures robust suppression of kinase activity at low drug concentrations. patsnap.com The inhibition is effective against both wild-type and mutated forms of JAK2, such as the common JAK2V617F mutation found in many myeloproliferative neoplasms. nih.govnih.gov

Specificity Profiles and Off-Target Considerations

While highly selective for JAK1 and JAK2, ruxolitinib exhibits a distinct kinase inhibition profile. nih.govplos.org Its inhibitory activity is significantly lower for other members of the JAK family and other kinases. nih.gov In preclinical kinase assays, ruxolitinib showed moderate activity against TYK2 (IC50 of 19 nM) and substantially weaker activity against JAK3 (IC50 of 428 nM). nih.govplos.org This selectivity is crucial as it minimizes interference with signaling pathways mediated by other kinases. patsnap.com However, like most kinase inhibitors, off-target effects can occur due to the conserved nature of ATP-binding sites across the kinome. plos.orgnih.gov For instance, the crystal structure of ruxolitinib in complex with the c-Src kinase domain has been determined, revealing it binds in an active conformation, though its inhibitory activity against Src is weak. plos.org The specificity of ruxolitinib for JAK1 and JAK2 over JAK3 is a key attribute, as JAK3 is essential for normal lymphocyte development. bmj.com

KinaseIC50 (nM)
JAK1 3.3
JAK2 2.8
TYK2 19
JAK3 428
This table displays the half-maximal inhibitory concentrations (IC50) of ruxolitinib against various Janus kinases, demonstrating its high selectivity for JAK1 and JAK2. Data sourced from preclinical in vitro kinase assays. nih.gov

Impact on JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary conduit for cytokine and growth factor signaling. frontiersin.orgmdpi.com Upon cytokine binding to their receptors, associated JAKs become activated, leading to a cascade of phosphorylation events. patsnap.com Ruxolitinib's inhibition of JAK1 and JAK2 directly interrupts this critical signaling pathway. patsnap.comnih.gov

Modulation of STAT Phosphorylation and Nuclear Translocation

Activated JAKs phosphorylate specific tyrosine residues on the intracellular tails of cytokine receptors, creating docking sites for STAT proteins. frontiersin.orgpatsnap.com The recruited STATs are then themselves phosphorylated by the JAKs. patsnap.com This phosphorylation is a critical step, triggering the dimerization of STAT proteins. patsnap.com These STAT dimers then translocate from the cytoplasm into the nucleus. nih.gov

Ruxolitinib effectively blocks the initial phosphorylation of STAT proteins by inhibiting JAK1 and JAK2. nih.govresearchgate.net Studies have demonstrated that ruxolitinib treatment leads to a significant reduction in the phosphorylation of various STAT proteins, including STAT1, STAT3, STAT5, and STAT6, in different cell types. oncotarget.comashpublications.org For example, in Hodgkin lymphoma cell lines, ruxolitinib significantly downregulated the phosphorylation of STAT3, STAT5, and STAT6. oncotarget.com Similarly, in chronic lymphocytic leukemia cells stimulated with anti-IgM antibodies, ruxolitinib inhibited the induced phosphorylation of STAT3. ashpublications.org By preventing STAT phosphorylation, ruxolitinib consequently blocks their dimerization and subsequent nuclear translocation. nih.govresearchgate.net

Regulation of Gene Expression via STAT Proteins

Once in the nucleus, phosphorylated STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. frontiersin.orgwikipedia.org The genes regulated by the JAK-STAT pathway are involved in a wide array of cellular processes, including cell proliferation, differentiation, survival, and inflammation. frontiersin.orgspandidos-publications.com

By preventing the nuclear translocation of activated STATs, ruxolitinib effectively downregulates the expression of these target genes. wikipedia.org This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are often elevated in myelofibrosis and other inflammatory conditions. nih.gov For instance, research has shown that ruxolitinib can inhibit the production of monocyte chemoattractant protein-1, a downstream target of STAT3 signaling. nih.gov In colorectal cancer cells, ruxolitinib was found to decrease the mRNA levels of the anti-apoptotic protein Mcl-1, which is regulated by the transcription factor pSTAT1 (S727). spandidos-publications.com However, the effect on gene expression can be complex; in one study using granulosa cells, ruxolitinib treatment led to an increase in STAT3 mRNA expression, while STAT1 mRNA levels were not significantly changed. researchgate.net

Downstream Molecular Consequences of JAK-STAT Inhibition

The inhibition of the JAK-STAT pathway by ruxolitinib leads to several significant downstream molecular effects. A primary consequence is the inhibition of cell proliferation and the induction of apoptosis (programmed cell death) in cells that are dependent on dysregulated JAK-STAT signaling for their growth and survival. nih.govnih.gov

Research has shown that ruxolitinib's antiproliferative and proapoptotic effects are mediated through the downregulation of key survival proteins. oncotarget.comspandidos-publications.com In colorectal cancer cells, ruxolitinib-induced apoptosis was linked to the downregulation of the anti-apoptotic protein Mcl-1. spandidos-publications.com The inhibition of JAK1/2 and STAT1 phosphorylation led to decreased Mcl-1 mRNA and protein levels, which in turn allowed pro-apoptotic proteins to trigger cell death. spandidos-publications.com

Suppression of Proliferative Signaling Cascades

Ruxolitinib phosphate (B84403) exerts its anti-proliferative effects by competitively inhibiting the ATP-binding site of JAK1 and JAK2. patsnap.comaacrjournals.org This action prevents the phosphorylation and subsequent activation of STAT proteins, which are critical for the transcription of genes involved in cell growth and proliferation. patsnap.comnih.gov By blocking this cascade, ruxolitinib effectively inhibits the abnormal cell proliferation that characterizes myeloproliferative disorders. drugbank.compatsnap.com

The inhibition of the JAK-STAT pathway by ruxolitinib has been shown to be effective regardless of the mutational status of JAK2, meaning it inhibits both the wild-type and mutated forms of the enzyme. nih.govdrugbank.com In cellular models, ruxolitinib has demonstrated the ability to inhibit the proliferation of cells that are dependent on cytokines for their growth and survival. europa.eu For example, in preclinical studies, ruxolitinib suppressed erythroid colony formation in cells from patients with polycythemia vera, a condition characterized by excessive red blood cell production. aacrjournals.org Furthermore, in studies on acute lymphoblastic leukemia (ALL) cell lines, ruxolitinib was found to impair the proliferation of MLL-rearranged (MLL-r) ALL cells and arrest the cell cycle in the G0/G1 phase. nih.gov

Induction of Apoptosis in Malignant Cells

In addition to suppressing proliferation, ruxolitinib phosphate has been shown to induce apoptosis, or programmed cell death, in malignant cells. nih.govdrugbank.com This is a crucial mechanism for eliminating cancerous cells. The inhibition of the JAK-STAT pathway by ruxolitinib leads to the downregulation of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, thereby promoting cell death. oncotarget.com

In studies involving Hodgkin lymphoma (HL) and primary mediastinal B-cell lymphoma (PMBL) cells, ruxolitinib treatment led to a significant increase in apoptosis. oncotarget.com This was accompanied by the activation of caspase-3/7, key executioner enzymes in the apoptotic pathway. oncotarget.com Similarly, in human colorectal cancer cells, ruxolitinib was found to induce apoptosis by downregulating the JAK1/2-STAT1-Mcl-1 axis. nih.gov Mcl-1 is another important anti-apoptotic protein, and its reduction allows for the activation of pro-apoptotic proteins like Bak, ultimately leading to cell death. nih.gov Research in MLL-rearranged acute lymphoblastic leukemia cell lines also demonstrated that ruxolitinib promotes apoptosis. nih.gov

Reduction of Pro-inflammatory Cytokine and Chemokine Levels

A hallmark of many myeloproliferative neoplasms and inflammatory diseases is the overproduction of pro-inflammatory cytokines and chemokines. patsnap.com Ruxolitinib phosphate effectively reduces the levels of these signaling molecules, thereby alleviating systemic symptoms and inflammation. nih.govdrugbank.com By inhibiting JAK1 and JAK2, ruxolitinib disrupts the signaling of numerous cytokines that are dependent on these kinases. nih.govasm.org

Interleukin-6 (IL-6) Modulation

Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and is often elevated in myeloproliferative neoplasms. nih.gov Ruxolitinib has been shown to effectively inhibit IL-6-mediated signaling. nih.gov In studies using cultured human hepatocytes, ruxolitinib was able to completely block the repressive effects of IL-6 on the expression of important drug-metabolizing enzymes and transporters. nih.gov Furthermore, in experimental models of hyperinflammation, ruxolitinib treatment significantly reduced systemic levels of IL-6. frontiersin.orgnih.gov This modulation of IL-6 is a key component of ruxolitinib's anti-inflammatory action. aacrjournals.orgncats.io

Tumor Necrosis Factor-alpha (TNF-α) Modulation

Tumor necrosis factor-alpha (TNF-α) is another critical pro-inflammatory cytokine. While the JAK-STAT pathway is not directly activated by TNF-α, there is a clear link between ruxolitinib administration and the reduction of TNF-α levels. nih.govnatap.org In clinical trials and experimental models, ruxolitinib treatment has been associated with a marked decrease in circulating TNF-α. aacrjournals.orgncats.io This effect is likely due to the indirect impact of inhibiting other pro-inflammatory cytokines, which in turn leads to a broader downregulation of the inflammatory cascade. nih.gov Studies in human macrophages have also shown that JAK inhibitors can suppress TNF-stimulated inflammatory responses. nih.gov

Other Cytokine Profiles

Ruxolitinib's inhibitory effects extend to a broader range of cytokines and chemokines beyond IL-6 and TNF-α. In various preclinical and clinical studies, ruxolitinib has been shown to reduce the levels of several other key inflammatory mediators.

Table 1: Impact of Ruxolitinib on Various Cytokine Levels

Cytokine/ChemokineFindingSource
Interleukin-1β (IL-1β) Ruxolitinib did not have a significant effect on cytokines independent of the JAK signaling pathway, such as IL-1β. frontiersin.orgnih.gov
Interleukin-2 (IL-2) Elevated in severe COVID-19 and signals through JAK1 and/or JAK2, suggesting potential for inhibition by ruxolitinib. nih.gov
Interleukin-4 (IL-4) Did not show a significant reduction with ruxolitinib treatment in a model of acute hyper-inflammation. frontiersin.orgnih.gov
Interleukin-5 (IL-5) Did not show a significant reduction with ruxolitinib treatment in a model of acute hyper-inflammation. frontiersin.orgnih.gov
Interleukin-7 (IL-7) Elevated in severe COVID-19 and signals through JAK1 and/or JAK2, suggesting potential for inhibition by ruxolitinib. nih.gov
Interleukin-10 (IL-10) Significantly reduced by ruxolitinib in activated human PBMCs. frontiersin.org
Interleukin-12 (IL-12) Significantly reduced by ruxolitinib in a dose-dependent manner in a model of acute hyper-inflammation. frontiersin.orgnih.gov
Interleukin-13 (IL-13) Significantly reduced by ruxolitinib in activated human PBMCs. frontiersin.org
Interferon-gamma (IFN-γ) Significantly reduced by ruxolitinib in a dose-dependent manner in a model of acute hyper-inflammation. frontiersin.orgnih.gov
Granulocyte-colony stimulating factor (G-CSF) Elevated in severe COVID-19 and signals through JAK1 and/or JAK2, suggesting potential for inhibition by ruxolitinib. nih.gov
Granulocyte-macrophage colony-stimulating factor (GM-CSF) Elevated in severe COVID-19 and signals through JAK1 and/or JAK2, suggesting potential for inhibition by ruxolitinib. nih.gov
Macrophage inflammatory protein-1 beta (MIP-1β) Marked depression in expression seen with ruxolitinib treatment. aacrjournals.org
C-reactive protein (CRP) Marked depression in expression seen with ruxolitinib treatment. aacrjournals.org

This broad-spectrum inhibition of pro-inflammatory cytokines contributes significantly to the clinical benefits observed with ruxolitinib therapy, including the alleviation of debilitating constitutional symptoms such as fever, night sweats, and weight loss. patsnap.com

Preclinical Research and Translational Studies of Ruxolitinib Phosphate

In Vitro Investigations

In vitro studies have been fundamental in characterizing the specific cellular and molecular effects of ruxolitinib (B1666119), providing a strong basis for its development.

Ruxolitinib has demonstrated potent inhibitory effects on the proliferation of various cell lines, particularly those dependent on JAK signaling. In kinase assays, ruxolitinib showed strong inhibitory effects against JAK1 and JAK2, with half-maximal inhibitory concentrations (IC50) of 3.3 nM and 2.8 nM, respectively. nih.gov Its activity against TYK2 was moderate (IC50 of 19 nM), and it had minimal effect on JAK3 (IC50 of 428 nM). nih.gov

The compound's antiproliferative potency is especially pronounced in cells harboring the JAK2V617F mutation, which is common in MPNs. For instance, ruxolitinib inhibited the proliferation of Ba/F3 cells expressing JAK2V617F with an IC50 of approximately 130 nM. nih.gov It also showed greater potency in JAK2V617F-positive patient-derived polycythemia vera (PV) cells (IC50 of 67 nM) compared to cells from healthy donors (IC50 >400 nM). nih.gov Furthermore, studies on Hodgkin lymphoma (HL) and primary mediastinal B-cell lymphoma (PMBL) cell lines revealed significant inhibition of cell proliferation. nih.gov For example, the IC50 for the HDLM-2 HL cell line was 15.7 µM. nih.gov In chronic myeloid leukemia (CML) K-562 cells, the IC50 value was found to be 20 µM at 48 hours. researchgate.net

The efficacy of ruxolitinib has also been assessed against cells with JAK2 activated by gene rearrangement. In Ba/F3 cells transformed by the ETV6-JAK2 fusion gene, ruxolitinib reduced proliferation and survival with an IC50 of 370 nM. haematologica.org This demonstrates the compound's activity against various forms of aberrant JAK2 activation.

Table 1: In Vitro Inhibitory Activity of Ruxolitinib on Various Kinases and Cell Lines
TargetAssay SystemIC50 ValueReference
JAK1Kinase Assay3.3 nM nih.gov
JAK2Kinase Assay2.8 nM nih.gov
TYK2Kinase Assay19 nM nih.gov
JAK3Kinase Assay428 nM nih.gov
JAK2V617F-expressing Ba/F3 cellsCell Proliferation Assay~130 nM nih.gov
JAK2V617F-positive PV patient cellsCell Proliferation Assay67 nM nih.gov
ETV6-JAK2 transformed Ba/F3 cellsCell Proliferation Assay370 nM haematologica.org
HDLM-2 (Hodgkin Lymphoma)Cell Proliferation Assay15.7 µM nih.gov
K-562 (Chronic Myeloid Leukemia)Cell Proliferation Assay20 µM (at 48h) researchgate.net

Ruxolitinib functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of JAK1 and JAK2. patsnap.comnih.gov This action blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key downstream effectors in the JAK-STAT pathway. nih.govpatsnap.com In cellular models, ruxolitinib treatment leads to a dose-dependent reduction in the phosphorylation of JAK2 and its primary targets, STAT3 and STAT5. nih.govnih.gov

For example, in peripheral blood mononuclear cells, ruxolitinib inhibited the ability of Interleukin-6 (IL-6) to induce STAT3 phosphorylation. nih.gov In HL and PMBL cell lines with constitutively active JAK2 signaling, ruxolitinib significantly inhibited the phosphorylation of STAT3 and STAT5. nih.gov Similarly, in cells transformed with the ETV6-JAK2 fusion protein, treatment with ruxolitinib resulted in reduced phosphorylation of ETV6-JAK2, ERK, STAT5, and AKT. haematologica.org This inhibition of downstream signaling pathways is a primary mechanism for the compound's major cellular effects, which include inducing apoptosis and inhibiting proliferation. nih.govnih.gov

In Vivo Animal Model Studies

In vivo studies using various animal models have been crucial for validating the therapeutic potential of ruxolitinib observed in vitro and for understanding its systemic effects.

In mouse models of JAK2V617F-positive MPN, orally administered ruxolitinib demonstrated significant efficacy. nih.gov Treatment led to a marked reduction in splenomegaly, a hallmark of the disease, and lowered circulating levels of pro-inflammatory cytokines such as IL-6 and Tumor Necrosis Factor-alpha (TNF-α). nih.govscispace.com Ruxolitinib was shown to preferentially eliminate neoplastic cells expressing JAK2V617F, normalize the histology of affected organs like the spleen, liver, and bone marrow, and did so without causing significant myelosuppression or immunosuppression in these models. nih.govnih.govscispace.com

Ruxolitinib's efficacy extends to models of inflammatory and immune-mediated diseases due to its ability to block signaling from multiple cytokines that utilize the JAK-STAT pathway. nih.gov In murine models of hemophagocytic lymphohistiocytosis (HLH), a hyperinflammatory syndrome, ruxolitinib treatment reduced splenomegaly, dampened the overactivation of T-cells and macrophages, and lessened inflammation. nih.govnih.gov It was shown to operate through both Interferon-γ (IFN-γ)–dependent and –independent mechanisms to exert its beneficial effects. nih.gov

In a mouse model of acute immune-mediated hepatitis induced by concanavalin (B7782731) A, ruxolitinib administration mitigated liver injury and systemic hyperinflammation. nih.gov Furthermore, in a mouse model of experimental autoimmune encephalomyelitis (EAE), an analog for multiple sclerosis, ruxolitinib treatment ameliorated disease severity by reducing the proportion of inflammatory Th17 cells and increasing the balance of regulatory T-cells. researchgate.net These studies highlight ruxolitinib's broad anti-inflammatory and immunomodulating activities. invivochem.com

Across multiple preclinical cancer models, ruxolitinib has been shown to reduce tumor burden and improve survival. In a mouse model of MPN, ruxolitinib significantly reduced the tumor burden in mice inoculated with JAK2V617F-expressing cells and significantly prolonged survival. nih.govscispace.com

Table 2: Summary of Ruxolitinib Efficacy in In Vivo Animal Models
ModelKey FindingsReference
JAK2V617F MPN Mouse ModelReduced splenomegaly, decreased pro-inflammatory cytokines (IL-6, TNF-α), prolonged survival. nih.govscispace.com
Hemophagocytic Lymphohistiocytosis (HLH) Mouse ModelReduced splenomegaly, dampened T-cell and macrophage activation, lessened inflammation. nih.govnih.gov
Concanavalin A-Induced Hepatitis Mouse ModelMitigated liver injury and systemic hyperinflammation. nih.gov
Ovarian Cancer Orthotopic Mouse ModelReduced tumor growth and significantly extended median survival (in combination with Taxol). nih.gov

Pharmacodynamic Research of Ruxolitinib Phosphate

Biomarker Analysis of JAK-STAT Pathway Inhibition

The inhibition of the JAK-STAT pathway by ruxolitinib (B1666119) can be quantitatively measured through biomarker analysis, providing insight into the drug's mechanism of action and its potential correlation with clinical outcomes.

The phosphorylation of STAT proteins is a critical step in the JAK-STAT signaling cascade. Ruxolitinib's inhibition of JAK1 and JAK2 directly prevents this phosphorylation. Phosphorylated STAT3 (pSTAT3) has been established as a primary pharmacodynamic marker to quantify the biological activity of ruxolitinib. fda.gov

Studies have demonstrated a clear dose-dependent inhibition of cytokine-induced pSTAT3 following the administration of ruxolitinib phosphate (B84403). nih.govnih.gov In healthy volunteers and patients, maximal inhibition of pSTAT3 occurs approximately 1-2 hours after a dose, with levels returning toward baseline by 8-10 hours. fda.gov The degree of inhibition is directly related to the dose administered, with single doses ranging from 5 mg to 200 mg resulting in pSTAT3 inhibition from 40% to over 90%. nih.gov Similarly, multiple-dosing schedules show sustained, dose-dependent inhibition of pSTAT3. nih.gov This consistent and measurable effect on pSTAT3 levels confirms its utility as a reliable biomarker for ruxolitinib's pharmacodynamic activity. fda.govnih.gov

Table 1: Dose-Dependent Inhibition of pSTAT3 by Ruxolitinib Phosphate nih.gov
Dosing RegimenApproximate Inhibition of pSTAT3
Single Dose (5 mg)40%
Single Dose (25 mg)60-70% (Maximum inhibition at 1 hour)
Single Dose (200 mg)>90%
Multiple Doses (15 mg BID)~65%
Multiple Doses (100 mg QD)~95%

The measurement of pSTAT3 inhibition is not only a marker of biological activity but may also serve as a predictive biomarker for clinical response. nih.govnih.gov Preclinical studies, particularly in models of head and neck squamous cell carcinoma (HNSCC), have shown that ruxolitinib's anti-tumor effects are linked to its ability to abrogate STAT3 activation. nih.gov

In these studies, ruxolitinib treatment resulted in a dose-dependent decrease in pSTAT3 levels in HNSCC cell lines, which correlated with inhibited cellular growth and colony formation. nih.govnih.gov Furthermore, in patient-derived xenograft (PDX) models, the response to ruxolitinib mirrored the clinical outcomes of the patients from whom the tumors were derived. A PDX from a patient whose disease was stable on ruxolitinib showed lower baseline pSTAT3 levels and significant STAT3 activation inhibition with treatment. nih.gov Conversely, a PDX from a patient whose disease progressed showed higher baseline pSTAT3 levels and minimal impact on STAT3 activation from ruxolitinib treatment. nih.govnih.gov These findings strongly suggest that both baseline pSTAT3 expression and the extent of its inhibition by ruxolitinib could help identify patients most likely to benefit from the therapy. nih.gov

Immunomodulatory Effects and Immune Cell Dynamics

Beyond direct inhibition of the JAK-STAT pathway in malignant cells, ruxolitinib phosphate exerts significant immunomodulatory effects, altering the production of cytokines and the function of various immune cell populations. frontiersin.org

A key pharmacodynamic effect of ruxolitinib is the suppression of pro-inflammatory cytokine production, which is often elevated in myelofibrosis and other inflammatory conditions. nih.govnih.gov Since the signaling of many of these cytokines depends on JAK1 and JAK2, their inhibition leads to a broad reduction in the inflammatory milieu. nih.gov

Research has demonstrated that ruxolitinib inhibits the production of a wide range of cytokines and chemokines. In studies using human lung macrophages, ruxolitinib dose-dependently inhibited the stimulated production of tumor necrosis factor-alpha (TNF-α), interleukin (IL)-6, IL-10, and the chemokines CCL2 and CXCL10. frontiersin.org In T cells isolated from patients, levels of inflammatory cytokines including TNF-α, IL-5, IL-6, and IL-1B were significantly downregulated following treatment. nih.gov This reduction in circulating inflammatory mediators is believed to contribute significantly to the alleviation of constitutional symptoms observed in patients. patsnap.com

Table 2: Cytokines and Chemokines Modulated by Ruxolitinib Phosphate frontiersin.orgnih.govnih.gov
Cytokine/ChemokineEffectCell/System Studied
TNF-αInhibited/DownregulatedHuman Lung Macrophages, T Cells, aGVHD Mouse Model
IL-6Inhibited/DownregulatedHuman Lung Macrophages, T Cells, aGVHD Mouse Model
IL-1βDownregulatedT Cells
IL-5DownregulatedT Cells
IL-10Inhibited (LPS-stimulated) / Increased (aGVHD model)Human Lung Macrophages / aGVHD Mouse Model Serum
IL-12p70SuppressedaGVHD Mouse Model
IFN-γSuppressedaGVHD Mouse Model
CCL2InhibitedHuman Lung Macrophages
CXCL10InhibitedHuman Lung Macrophages

Ruxolitinib has profound effects on T-cell biology by interfering with the cytokine signaling essential for their activation, differentiation, and function. frontiersin.org Studies have shown that ruxolitinib treatment can lead to a reduction in total CD3+ T cells. nih.gov More specifically, it reduces the numbers of key CD4+ T cell subsets, including pro-inflammatory T-helper 1 (Th1) and Th17 cells, as well as regulatory T cells (Tregs). frontiersin.orgnih.gov

The mechanism behind this involves the inhibition of IL-2-dependent STAT5 activation, a critical pathway for T-cell proliferation and survival, without directly interfering with T-cell receptor signaling. nih.gov Ruxolitinib also affects T-cell maturation and trafficking. It has been shown to delay T-cell differentiation, impede the induction of the exhaustion marker PD-1 on activated CD8+ T cells, and impair chemokine-directed migration of cytotoxic T lymphocytes. mdpi.com This modulation of T-cell responses underlies both its therapeutic efficacy in immune-mediated disorders and potentially contributes to the increased risk of certain infections. frontiersin.orgnih.gov

The effect of ruxolitinib on Myeloid-Derived Suppressor Cells (MDSCs)—a heterogeneous population of immature myeloid cells with potent immunosuppressive activity—appears to be context-dependent.

In a mouse model of acute graft-versus-host disease (aGVHD), ruxolitinib administration led to the expansion and enhanced suppressive function of polymorphonuclear MDSCs (PMN-MDSCs). nih.govnih.gov This effect was mediated through the promotion of reactive oxygen species (ROS) production and the inhibition of STAT5, which prevented the differentiation of MDSCs into mature myeloid cells. nih.govnih.gov In this setting, the elevation of MDSCs was associated with a better response to ruxolitinib. nih.gov

Conversely, in a mouse model of DSS-induced acute colitis, treatment with ruxolitinib significantly lowered the levels of MDSCs in the blood compared to the untreated model group. researchgate.net This suggests that the impact of ruxolitinib on MDSC dynamics can vary significantly depending on the underlying inflammatory condition and the specific immune environment.

Hematologic Pharmacodynamics and Myelosuppression Mechanisms

Impact on Erythropoiesis and Thrombopoiesis Signaling

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2. patsnap.compatsnap.compatsnap.com The JAK-STAT signaling pathway is crucial for the signal transduction of various cytokines and growth factors that regulate hematopoiesis. frontiersin.org Specifically, JAK2 plays an essential role in mediating the intracellular signals from erythropoietin (EPO) and thrombopoietin (TPO), which are the primary cytokines responsible for regulating the production of red blood cells (erythropoiesis) and platelets (thrombopoiesis), respectively. nih.govnih.gov By inhibiting JAK2, ruxolitinib disrupts these signaling cascades, leading to a reduction in the production of erythrocytes and platelets. patsnap.comnih.gov

Mechanisms Underlying Anemia and Thrombocytopenia

The primary mechanism underlying the development of anemia and thrombocytopenia in patients treated with ruxolitinib is the on-target inhibition of JAK2-mediated signaling required for normal erythropoiesis and thrombopoiesis. nih.govnih.gov These hematologic effects are considered dose-dependent and are among the most common adverse events associated with ruxolitinib therapy. nih.gov

In clinical studies, anemia and thrombocytopenia were frequently observed, particularly within the initial months of treatment. nih.govnih.gov Despite their frequency, these cytopenias rarely led to the permanent discontinuation of the drug. nih.govnih.gov Management of these side effects typically involves dose adjustments and, in the case of anemia, red blood cell transfusions. nih.gov

Table 2: Hematologic Effects of Ruxolitinib in COMFORT-I Trial

Hematologic EventRuxolitinib Arm (Grade 3 or 4)Placebo Arm (Grade 3 or 4)
AnemiaReportedReported
ThrombocytopeniaReportedReported
Neutropenia7.1%2%

Note: Specific percentages for anemia and thrombocytopenia were not provided in the source material, but they were reported as common adverse events.

Neutropenia and Immunosuppressive Effects

In addition to its effects on erythropoiesis and thrombopoiesis, ruxolitinib can also lead to neutropenia, a reduction in the number of neutrophils. nih.govnih.gov In the COMFORT-I trial, grade 3 and 4 neutropenia were observed in 7.1% of patients in the ruxolitinib arm, compared to 2% in the placebo arm. nih.gov

The inhibition of JAK1 and JAK2 by ruxolitinib also has broader immunosuppressive effects. patsnap.comfrontiersin.org This is because the JAK-STAT pathway is central to the signaling of numerous cytokines that are vital for the function of both the innate and adaptive immune systems. frontiersin.org Cellular targets of ruxolitinib's immunosuppressive activity include natural killer cells, dendritic cells, T helper cells, and regulatory T cells. frontiersin.org Consequently, treatment with ruxolitinib has been associated with an increased risk of various infections, including those caused by bacteria, viruses, and fungi. researchgate.netjohnshopkins.edu

Clinical Efficacy and Outcome Research of Ruxolitinib Phosphate

Myeloproliferative Neoplasms (MPNs)

Myelofibrosis (MF) is a chronic and progressive myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. Ruxolitinib (B1666119) phosphate (B84403), a potent inhibitor of Janus kinase (JAK) 1 and JAK2, has demonstrated significant clinical activity in patients with MF, irrespective of their JAK2 V617F mutation status.

The clinical development of ruxolitinib phosphate for myelofibrosis has addressed the spectrum of the disease, including primary myelofibrosis and myelofibrosis that develops secondary to other myeloproliferative neoplasms such as polycythemia vera and essential thrombocythemia.

Patients with myelofibrosis that has evolved from polycythemia vera (Post-PV-MF) also showed significant clinical benefit from ruxolitinib phosphate treatment in the COMFORT trials. In the COMFORT-I subgroup analysis, patients with post-PV-MF in the ruxolitinib arm had a mean spleen volume reduction of 29.2%, in stark contrast to the placebo group, which saw an increase of 8.2%.

Similarly, for patients with post-essential thrombocythemia myelofibrosis (Post-ET-MF), ruxolitinib phosphate proved to be an effective therapeutic agent. The subgroup analysis from the COMFORT-I trial indicated a mean spleen volume reduction of 33.0% for patients with post-ET-MF receiving ruxolitinib, while the placebo group experienced a mean increase of 5.0%.

Interactive Data Table: Spleen Volume Reduction by Myelofibrosis Subtype in COMFORT-I

Myelofibrosis SubtypeTreatment ArmMean Percent Change in Spleen Volume from Baseline
Primary MyelofibrosisRuxolitinib-33.9%
Placebo+9.3%
Post-Polycythemia Vera MyelofibrosisRuxolitinib-29.2%
Placebo+8.2%
Post-Essential Thrombocythemia MyelofibrosisRuxolitinib-33.0%
Placebo+5.0%

A hallmark of myelofibrosis is splenomegaly, which can cause significant discomfort and is associated with a poor prognosis. A primary endpoint of the COMFORT trials was the proportion of patients achieving a ≥35% reduction in spleen volume from baseline.

In the COMFORT-I study, 41.9% of patients in the ruxolitinib group achieved a ≥35% reduction in spleen volume at 24 weeks, compared with only 0.7% of patients in the placebo group bohrium.comnih.gov. The mean reduction in spleen volume with ruxolitinib was 31.6%, whereas the placebo group had a mean increase of 8.1% nih.gov. The COMFORT-II trial, which compared ruxolitinib with the best available therapy (BAT), showed that 28% of patients in the ruxolitinib arm achieved a ≥35% reduction in spleen volume at 48 weeks, versus 0% in the BAT arm investigacionpuertadehierro.com. Long-term follow-up of the COMFORT-II study revealed that 53.4% of patients treated with ruxolitinib achieved a ≥35% reduction in spleen volume at any time targetedonc.com.

In addition to spleen volume reduction, ruxolitinib phosphate has demonstrated a significant impact on the debilitating symptoms associated with myelofibrosis. The Myelofibrosis Symptom Assessment Form (MFSAF) Total Symptom Score (TSS) was used to evaluate symptoms such as abdominal discomfort, pain under the left ribs, early satiety, night sweats, itching, and bone or muscle pain.

In the COMFORT-I trial, 45.9% of patients treated with ruxolitinib achieved a ≥50% improvement in their TSS at 24 weeks, compared to only 5.3% of patients in the placebo group nih.gov. The mean improvement in TSS for the ruxolitinib group was 46.1%, while the placebo group experienced a worsening of symptoms by a mean of 41.8% nih.gov.

Interactive Data Table: Key Efficacy Endpoints in COMFORT Trials

Efficacy EndpointCOMFORT-I (Ruxolitinib vs. Placebo)COMFORT-II (Ruxolitinib vs. BAT)
≥35% Spleen Volume Reduction 41.9% (Ruxolitinib) vs. 0.7% (Placebo) at 24 weeks bohrium.comnih.gov28% (Ruxolitinib) vs. 0% (BAT) at 48 weeks investigacionpuertadehierro.com
≥50% Improvement in TSS 45.9% (Ruxolitinib) vs. 5.3% (Placebo) at 24 weeks nih.govNot a primary endpoint

Long-term follow-up from the COMFORT-I study showed a sustained survival advantage for ruxolitinib. At a median follow-up of nearly three years, the hazard ratio for death in the ruxolitinib group compared with the placebo group was 0.69, despite the fact that many patients in the placebo group had crossed over to receive ruxolitinib. Similarly, the 3-year follow-up of COMFORT-II demonstrated a persistent survival benefit for patients randomized to ruxolitinib compared to BAT, with a hazard ratio of 0.48.

The debilitating symptoms of myelofibrosis have a profound negative impact on patients' quality of life (QoL). The COMFORT trials included comprehensive assessments of QoL using validated instruments such as the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30 (EORTC QLQ-C30).

In the COMFORT-I trial, patients treated with ruxolitinib experienced clinically meaningful improvements in their Global Health Status/QoL score, as well as in functional domains and symptom scales of the EORTC QLQ-C30. In contrast, patients in the placebo group reported a deterioration in their quality of life. The improvements in QoL in the ruxolitinib arm were observed to be durable with long-term treatment.

Polycythemia Vera (PV)

Ruxolitinib is a targeted therapy for patients with PV who have had an inadequate response to or are intolerant of hydroxyurea (B1673989) gvhdhub.com. Its efficacy has been established in several key clinical trials, which have shown its superiority over the best available therapy (BAT) in controlling hematocrit levels, reducing spleen volume, and alleviating symptom burden gvhdhub.comnasdaq.com.

Consistent control of hematocrit levels to below 45% is a primary goal in the management of PV, as it significantly reduces the risk of cardiovascular and thrombotic events gvhdhub.comnih.gov. Clinical studies have consistently shown that ruxolitinib is highly effective in achieving and maintaining hematocrit control, thereby reducing or eliminating the need for phlebotomy.

The Phase III RESPONSE trial was a pivotal study that compared ruxolitinib to BAT in patients with PV who were resistant to or intolerant of hydroxyurea gvhdhub.comcancernursingtoday.com. A significantly higher proportion of patients in the ruxolitinib arm achieved the primary composite endpoint of hematocrit control and a spleen volume reduction of at least 35% cancernursingtoday.com. Specifically, 60% of patients treated with ruxolitinib achieved hematocrit control by week 32, compared to just under 20% of those receiving BAT gvhdhub.com. The probability of maintaining this response for at least 80 weeks was 89% ashpublications.org.

Similarly, the RESPONSE-2 trial, which focused on PV patients without splenomegaly, demonstrated that 62% of patients receiving ruxolitinib achieved hematocrit control at week 28 ashpublications.orgnih.gov. Long-term follow-up data from these trials have confirmed the durability of these responses cancernetwork.com.

Real-world evidence complements these trial findings, with one study reporting that 88% of patients achieved hematocrit control within three months of starting ruxolitinib, and 89% by six months ashpublications.org. The Phase IIb RuxoBEAT trial also showed a significant reduction in median hematocrit levels, from 46% at baseline to 41.45% after six months of treatment nih.gov.

Table 1: Hematocrit Control Efficacy of Ruxolitinib in Polycythemia Vera Clinical Trials This table is interactive. Users can sort columns by clicking on the headers.

Trial Name Patient Population Comparator Primary Endpoint Ruxolitinib Arm Result Comparator Arm Result
RESPONSE HU-resistant/intolerant with splenomegaly Best Available Therapy (BAT) Hct control at Week 32 60.0% 19.6%
RESPONSE-2 HU-resistant/intolerant without splenomegaly Best Available Therapy (BAT) Hct control at Week 28 62.0% 18.7%
MAJIC-PV HU-intolerant/resistant Best Available Therapy (BAT) Complete Remission at 1 year (incl. Hct control) 43% 26%
RuxoBEAT Treatment-naïve N/A (single arm analysis) Median Hct reduction at 6 months From 46% to 41.45% N/A
Real-World Study Mixed N/A (observational) Hct control at 3 months 88% N/A

Hct: Hematocrit; HU: Hydroxyurea

Patients with PV often experience a significant symptom burden, including fatigue, pruritus (itching), night sweats, and concentration problems, which can severely impact their quality of life nih.govfrontiersin.org. Ruxolitinib has been shown to provide substantial and durable relief from these debilitating symptoms.

In the RESPONSE trial, a key secondary endpoint was the improvement in PV-related symptoms. At week 32, nearly half (49%) of the patients in the ruxolitinib group reported at least a 50% improvement in their total symptom score, compared to only 5% in the standard therapy arm gvhdhub.com. Furthermore, patient-reported outcomes from the trial, measured using scales like the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30), showed that 44% of patients on ruxolitinib achieved a clinically meaningful improvement in global health status and quality of life, versus just 9% on standard therapy cancernetwork.com.

Specific symptoms like pruritus, which can be particularly distressing for patients, have shown significant improvement with ruxolitinib treatment. The RuxoBEAT trial noted a decrease in physician-assessed pruritus and night sweats after six months of therapy nih.govfrontiersin.org.

Table 2: Symptom Burden Reduction with Ruxolitinib in Polycythemia Vera Clinical Trials This table is interactive. Users can sort columns by clicking on the headers.

Trial Name Assessment Tool Key Finding Ruxolitinib Arm Result Comparator Arm Result
RESPONSE MPN-SAF Total Symptom Score ≥50% improvement at Week 32 49% 5%
RESPONSE EORTC QLQ-C30 ≥10-point improvement in global health status/QoL at Week 32 44% 9%
RELIEF MPN-SAF TSS-C ≥50% improvement at Week 16 43.4% 29.6% (Not statistically significant)
RuxoBEAT Physician Assessment Reduction in pruritus and night sweats at 6 months Statistically significant reduction N/A

MPN-SAF: Myeloproliferative Neoplasm Symptom Assessment Form; EORTC QLQ-C30: European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire-Core 30; QoL: Quality of Life; TSS-C: Total Symptom Score Cytokine Cluster

Graft-Versus-Host Disease (GVHD)

Ruxolitinib has emerged as a critical therapeutic agent for both acute and chronic GVHD, particularly in cases that are refractory to corticosteroids. Its mechanism of action, which involves inhibiting JAK1/JAK2 signaling, is central to downregulating the inflammatory cytokine storm that drives GVHD pathogenesis nih.gov.

Patients who develop acute GVHD (aGVHD) that does not respond to standard corticosteroid therapy have a very poor prognosis nih.gov. Ruxolitinib has demonstrated significant efficacy in this challenging patient population, leading to its approval for this indication frontiersin.org.

The pivotal trials establishing the efficacy of ruxolitinib in steroid-refractory aGVHD are the Phase II REACH1 and the Phase III REACH2 studies.

The randomized, open-label Phase III REACH2 trial compared ruxolitinib to the best available therapy (BAT) in 309 patients cancernetwork.com. The study met its primary endpoint, showing a significantly higher ORR at day 28 for ruxolitinib compared to BAT (62% vs. 39%) cancernetwork.com. Ruxolitinib also demonstrated superiority in the key secondary endpoint of durable ORR at day 56 (40% vs. 22%) cancernetwork.com. Furthermore, patients treated with ruxolitinib had a significantly longer median failure-free survival of 5.0 months, compared to 1.0 month for those on BAT .

Table 3: Clinical Efficacy of Ruxolitinib in Steroid-Refractory Acute GVHD This table is interactive. Users can sort columns by clicking on the headers.

Trial Name Study Phase Comparator Key Endpoint Ruxolitinib Arm Result Comparator Arm Result
REACH1 Phase II Single-Arm Day 28 Overall Response Rate (ORR) 54.9% N/A
REACH1 Phase II Single-Arm Day 28 Complete Response (CR) 26.8% N/A
REACH1 Phase II Single-Arm Best ORR (any time) 73.2% N/A
REACH2 Phase III Best Available Therapy (BAT) Day 28 Overall Response Rate (ORR) 62% 39%
REACH2 Phase III Best Available Therapy (BAT) Day 56 Durable ORR 40% 22%
REACH2 Phase III Best Available Therapy (BAT) Median Failure-Free Survival 5.0 months 1.0 month

Following its success in acute GVHD, ruxolitinib was investigated for steroid-refractory chronic GVHD (cGVHD), a debilitating long-term complication of allogeneic stem cell transplantation. The Phase III REACH3 trial was instrumental in establishing its efficacy in this setting.

A meta-analysis of 19 studies involving 1,358 patients reported an ORR of 73.1% for ruxolitinib in cGVHD cancernursingtoday.comnih.gov. The survival rate at the longest follow-up was 80.3% cancernursingtoday.com. Organ-specific responses were also noted, with favorable outcomes observed in the skin, mouth, and gastrointestinal tract cancernursingtoday.com. Another meta-analysis involving 37 studies and 1,580 patients found a similar ORR of 78% for SR-cGVHD, although the complete response rate was lower than in aGVHD, at 15% nih.gov. Real-world data from a single-center study showed an ORR of 76.2% in patients with steroid-refractory cGVHD mp.pl.

The therapeutic effect of ruxolitinib in GVHD is rooted in its ability to modulate the immune system by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are implicated in the inflammatory cascade of GVHD nih.gov.

By blocking JAK1 and JAK2, ruxolitinib interferes with the downstream signaling of pro-inflammatory cytokines. This action leads to a reduction in the activation and proliferation of key immune cells, such as T-cells, which are the primary drivers of the alloimmune attack on host tissues in GVHD. Research has shown that inhibition of these signaling molecules, which are utilized by multiple immune cells, can be more effective at blocking GVHD than therapies targeting a single pathway nih.gov.

The clinical efficacy observed in the REACH trials, including rapid response times and durable responses, underscores the potent immune-modulating effects of ruxolitinib. By dampening the excessive inflammatory response, ruxolitinib not only treats the clinical manifestations of GVHD but also allows for a reduction in corticosteroid doses, thereby mitigating the long-term toxicities associated with high-dose steroid use nih.gov.

Mechanisms of Resistance to Ruxolitinib Phosphate

JAK2V617F Mutation Status and Sensitivity

The JAK2V617F mutation is a gain-of-function mutation that leads to constitutive activation of the JAK-STAT pathway and is a hallmark of many MPNs. nih.govajmc.com Ruxolitinib (B1666119) has shown efficacy in patients both with and without the JAK2V617F mutation. ashpublications.org However, the sensitivity to ruxolitinib can be influenced by the presence of additional mutations within the JAK2 kinase domain.

In vitro studies have identified several point mutations in the JAK2V617F kinase domain that confer resistance to ruxolitinib. nih.govhaematologica.org These mutations can interfere with the binding of ruxolitinib to the ATP-binding pocket of the JAK2 kinase domain, thereby reducing its inhibitory effect. haematologica.org For instance, mutations such as Y931C and G935R have been shown to increase the half-maximal effective concentration (EC50) of ruxolitinib by 9- to 33-fold. nih.gov The introduction of a "gatekeeper" mutation, M929I, has also been found to specifically affect ruxolitinib sensitivity. nih.govhaematologica.org These findings suggest that while the JAK2V617F mutation itself is a target for ruxolitinib, the acquisition of secondary mutations in the kinase domain can be a significant mechanism of resistance.

Disease Persistence Mechanisms

A key phenomenon observed with ruxolitinib treatment is "disease persistence" rather than classical drug resistance. oaepublish.comresearchgate.net This is characterized by the continued presence and outgrowth of the malignant clone despite the effective inhibition of the JAK-STAT pathway. oaepublish.comresearchgate.net This suggests that the malignant cells can survive and proliferate through mechanisms that are not solely dependent on the JAK-STAT pathway.

Role of Constitutively Activated Signaling Pathways

The constitutive activation of the JAK-STAT signaling pathway is a primary driver in many MPNs. oaepublish.comresearchgate.netd-nb.info Ruxolitinib effectively inhibits this pathway, leading to clinical improvement. oaepublish.comresearchgate.net However, the malignant clone can persist, indicating that other signaling pathways may be constitutively active and contribute to cell survival and proliferation. oaepublish.comresearchgate.net

Accumulation of Phosphorylated JAK2

A significant mechanism contributing to disease persistence is the accumulation of phosphorylated JAK2 (p-JAK2). oaepublish.comresearchgate.netnih.gov Ruxolitinib, being a type I JAK2 inhibitor, binds to the active conformation of the enzyme. oaepublish.comresearchgate.net This binding, while inhibiting the kinase activity, also paradoxically protects p-JAK2 from dephosphorylation and proteasomal degradation. oaepublish.comresearchgate.netnih.govnih.gov This leads to an accumulation of inactive but phosphorylated JAK2 within the cell. oaepublish.comresearchgate.netnih.gov This reservoir of p-JAK2 can become reactivated if ruxolitinib levels decrease, potentially contributing to the rapid relapse of symptoms upon drug discontinuation. nih.gov

Emergence of Compensatory Signaling Pathways

The inhibition of the JAK-STAT pathway by ruxolitinib can lead to the activation of compensatory signaling pathways that promote cell survival and proliferation. One such pathway is the RAS/MEK/ERK pathway. oaepublish.comresearchgate.net While ruxolitinib can inhibit downstream phosphorylated ERK1 and ERK2 in cell lines, this effect is not always observed in vivo. oaepublish.com The persistence of MEK/ERK signaling can be due to the activation of other receptor tyrosine kinases, such as PDGFRA, creating a bypass mechanism that allows malignant cells to survive despite JAK2 inhibition. oaepublish.comresearchgate.net

Ruxolitinib Withdrawal Syndrome: Pathophysiological Basis

The abrupt discontinuation of ruxolitinib can lead to a withdrawal syndrome characterized by an acute relapse of symptoms, rapid splenomegaly, and in some cases, a systemic inflammatory response resembling a cytokine storm. The pathophysiological basis of this syndrome is believed to be the rapid reactivation of the accumulated pool of phosphorylated JAK2 (p-JAK2) upon the removal of the inhibitory effect of ruxolitinib. oaepublish.comnih.gov This sudden surge in JAK-STAT signaling leads to a massive release of inflammatory cytokines, resulting in the clinical manifestations of the withdrawal syndrome. The half-life of the drug may also play a role, as withdrawal syndromes have been reported to be less evident with JAK inhibitors that have a longer half-life.

Exploration of Novel Therapeutic Indications for Ruxolitinib Phosphate

Lymphoproliferative Disorders

The aberrant JAK-STAT signaling in many lymphomas provides a strong rationale for investigating the role of ruxolitinib (B1666119) phosphate (B84403) in these diseases.

Relapsed or Refractory Diffuse Large B-cell Lymphoma (DLBCL)

Constitutive activation of the JAK-STAT pathway has been identified in DLBCL, suggesting that targeting this pathway could offer clinical benefits. researchgate.net A phase II multicenter study (NCT01431209) evaluated the efficacy of ruxolitinib phosphate in patients with relapsed or refractory DLBCL who were ineligible for or had relapsed after stem cell transplantation. researchgate.netascopubs.orgclinicaltrials.gov

Clinical Trial Results of Ruxolitinib in Relapsed or Refractory DLBCL
EndpointResult
Median Progression-Free Survival (PFS)1.8 months
Median Overall Survival (OS)5.0 months
6-Month Progression-Free Survival (PFS)17%
6-Month Overall Survival (OS)49%

Peripheral T-cell Lymphoma (PTCL)

The investigation of ruxolitinib phosphate in PTCL has shown more promising results. In the same phase II study (NCT01431209) that included 25 patients with PTCL, ruxolitinib demonstrated the potential to produce responses. researchgate.netascopubs.org For the PTCL cohort, the median PFS was 2.2 months, and the median OS was 6.9 months. researchgate.netascopubs.org

Notably, one patient with PTCL achieved a complete response, and another had a partial response. ascopubs.org Furthermore, one patient with stable disease had a sustained response for 60 months, and a patient with a partial response had a response duration of 31 months. ascopubs.org Another phase 2 biomarker-driven study highlighted that signaling through JAK1 and/or JAK2 is common in PTCL. nih.gov In this study, the clinical benefit rate (CBR), defined as a complete or partial response or stable disease lasting at least 6 months, was 53% in patients with activating JAK and/or STAT mutations and 45% in those with high pSTAT3 expression. nih.gov

Clinical Trial Results of Ruxolitinib in Relapsed or Refractory PTCL
EndpointResult (NCT01431209)
Median Progression-Free Survival (PFS)2.2 months
Median Overall Survival (OS)6.9 months
Overall Response Rate (ORR)One complete response, one partial response

Hodgkin Lymphoma and Primary Mediastinal B-cell Lymphoma

The upregulated expression of the JAK/STAT pathway is also a feature of Hodgkin lymphoma (HL) and primary mediastinal large B-cell lymphoma (PMBCL), providing a basis for investigating ruxolitinib in these malignancies. nih.govresearchgate.netresearchgate.net A pilot study (NCT01965119) was conducted to assess the efficacy of ruxolitinib in patients with relapsed or refractory HL and PMBCL. nih.govresearchgate.netresearchgate.net

The study included 13 patients with HL and six with PMBCL. nih.govresearchgate.netresearchgate.net Ruxolitinib demonstrated single-agent activity in the HL cohort, with a disease control rate of 54% (7 out of 13 patients). nih.govresearchgate.netresearchgate.net This included one complete response, five partial responses, and one case of stable disease. nih.govresearchgate.netresearchgate.net The median response duration for HL patients was 5.6 months. nih.govresearchgate.netresearchgate.net In contrast, all patients with PMBCL experienced disease progression after the first or second cycle of treatment, indicating a lack of activity in this subtype. nih.govresearchgate.netresearchgate.net

Efficacy of Ruxolitinib in Hodgkin Lymphoma and PMBCL
DiseaseNumber of PatientsDisease Control RateResponse Details
Hodgkin Lymphoma1354%1 CR, 5 PR, 1 SD
Primary Mediastinal B-cell Lymphoma60%All progressed

Solid Tumors

The therapeutic potential of ruxolitinib phosphate is also being explored in various solid tumors where the JAK-STAT pathway is implicated in tumor growth and chemotherapy resistance.

Ovarian, Fallopian Tube, and Primary Peritoneal Cancer

The interleukin-6/JAK/STAT3 axis is a reported driver of chemotherapy resistance in ovarian cancer. ascopost.com A phase I/II study (NRG-GY007) investigated the addition of ruxolitinib to standard paclitaxel (B517696) and carboplatin (B1684641) neoadjuvant chemotherapy for patients with stage III-IV epithelial ovarian, fallopian tube, or primary peritoneal cancer. ascopost.comcancer.govuchicagomedicine.org

The randomized phase II portion of the trial compared paclitaxel/carboplatin with or without ruxolitinib. nih.gov The primary endpoint of progression-free survival (PFS) was met, with the experimental arm containing ruxolitinib showing a prolongation of PFS. nih.govresearchgate.net The median PFS in the ruxolitinib arm was 14.6 months compared to 11.6 months in the standard chemotherapy arm. researchgate.net

Progression-Free Survival in Ovarian, Fallopian Tube, and Primary Peritoneal Cancer
Treatment ArmMedian Progression-Free Survival (PFS)
Ruxolitinib + Paclitaxel/Carboplatin14.6 months
Paclitaxel/Carboplatin11.6 months

Colorectal Cancer

Preclinical research suggests that ruxolitinib phosphate may have a role in the treatment of colorectal cancer (CRC). The JAK/STAT signaling pathway can regulate the proliferation, differentiation, and migration of CRC cells. nih.gov In vitro studies have demonstrated that ruxolitinib can suppress CRC cell proliferation by inducing apoptosis. nih.govnih.gov The proposed mechanism involves the downregulation of the JAK1/2-STAT1-Mcl-1 protein axis. nih.gov

Furthermore, in vivo studies using CRC xenograft models have shown that oral administration of ruxolitinib significantly suppresses tumor growth. nih.gov A clinical trial was also initiated to evaluate the safety and efficacy of ruxolitinib in combination with regorafenib (B1684635) for the treatment of metastatic colorectal cancer. veeva.com

Preclinical Findings of Ruxolitinib in Colorectal Cancer
Study TypeKey Finding
In VitroSuppression of CRC cell proliferation via apoptosis
In Vivo (Xenograft Model)Significant suppression of tumor growth

Pancreatic Cancer (Efficacy and Termination of Trials)

Ruxolitinib phosphate has been investigated as a therapeutic agent in pancreatic cancer, primarily due to the role of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway in the disease's pathogenesis and the associated systemic inflammation. Clinical trials have explored its efficacy, particularly in combination with chemotherapy for patients with advanced or metastatic pancreatic cancer.

Efficacy of Ruxolitinib in Pancreatic Cancer Clinical Trials

Trial Phase Treatment Arms Key Findings Outcome
RECAP II Ruxolitinib + Capecitabine vs. Placebo + Capecitabine Statistically significant improvement in Overall Survival in patients with high C-reactive protein (CRP) levels (HR: 0.47). jci.orgnih.gov Promising results in a subgroup, leading to Phase III trials.
JANUS 1 III Ruxolitinib + Capecitabine vs. Placebo + Capecitabine No significant difference in Overall Survival (HR: 0.969) or Progression-Free Survival. withpower.comincyte.comnewswise.com Terminated due to lack of efficacy. incyte.comnih.gov
JANUS 2 III Ruxolitinib + Capecitabine vs. Placebo + Capecitabine No significant difference in Overall Survival (HR: 1.584) or Progression-Free Survival. withpower.comincyte.comnewswise.com Terminated due to lack of efficacy. incyte.comajmc.com

Autoimmune and Inflammatory Conditions

The inhibitory action of ruxolitinib phosphate on the JAK1 and JAK2 enzymes has made it a candidate for the treatment of various autoimmune and inflammatory conditions where the JAK-STAT signaling pathway is implicated in the disease process.

Atopic Dermatitis

A topical formulation of ruxolitinib has been extensively studied for the treatment of mild to moderate atopic dermatitis. The efficacy and safety of ruxolitinib cream were evaluated in two large, randomized, double-blind, vehicle-controlled phase 3 studies, TRuE-AD1 and TRuE-AD2. mdpi.comdermatologytimes.com In these trials, a significantly higher proportion of patients treated with both 0.75% and 1.5% ruxolitinib cream achieved the primary endpoint of Investigator's Global Assessment Treatment Success (IGA-TS), defined as an IGA score of 0 (clear) or 1 (almost clear) with at least a two-point improvement from baseline at week 8, compared to those treated with a vehicle cream. dermatologytimes.comlivderm.org

Specifically, in the TRuE-AD1 study, 50.0% of patients in the 0.75% ruxolitinib cream group and 53.8% in the 1.5% group achieved IGA-TS, compared to 15.1% in the vehicle group. dermatologytimes.com Similarly, in TRuE-AD2, the rates were 39.0% for the 0.75% cream and 51.3% for the 1.5% cream, versus 7.6% for the vehicle. dermatologytimes.com A key secondary endpoint, the proportion of patients achieving at least a 75% improvement from baseline in the Eczema Area and Severity Index (EASI-75), was also met, with significantly more patients in the ruxolitinib groups reaching this target. dermatologytimes.com Furthermore, a rapid and sustained reduction in itch was observed in patients treated with ruxolitinib cream. mdpi.comhospitalpharmacyeurope.com

The efficacy of ruxolitinib cream has also been demonstrated in pediatric patients. The TRuE-AD3 study, a phase 3 trial in children aged 2 to 11 years with atopic dermatitis, also met its primary endpoint, showing that significantly more children treated with ruxolitinib cream achieved IGA-TS at week 8 compared to the vehicle. nih.govlivderm.org

Phase 3 Trial Results for Ruxolitinib Cream in Atopic Dermatitis (Week 8)

Trial Patient Population Treatment Group Investigator's Global Assessment Treatment Success (IGA-TS) ≥75% Improvement in Eczema Area and Severity Index (EASI-75)
TRuE-AD1 Adolescents and Adults (≥12 years) 0.75% Ruxolitinib Cream 50.0% dermatologytimes.com 56.2%
1.5% Ruxolitinib Cream 53.8% dermatologytimes.com 62.1%
Vehicle 15.1% dermatologytimes.com 24.6%
TRuE-AD2 Adolescents and Adults (≥12 years) 0.75% Ruxolitinib Cream 39.0% dermatologytimes.com 51.5%
1.5% Ruxolitinib Cream 51.3% dermatologytimes.com 61.8%
Vehicle 7.6% dermatologytimes.com 14.4%
TRuE-AD3 Children (2 to 11 years) 0.75% Ruxolitinib Cream 36.6% nih.gov Not Reported
1.5% Ruxolitinib Cream 56.5% nih.gov Not Reported
Vehicle 10.8% nih.gov Not Reported

Vitiligo

Ruxolitinib cream has emerged as a novel therapeutic option for the repigmentation of skin in patients with nonsegmental vitiligo. nih.gov Two pivotal phase 3, double-blind, vehicle-controlled trials, TRuE-V1 and TRuE-V2, evaluated the efficacy of 1.5% ruxolitinib cream in patients aged 12 years and older. nih.gov The primary endpoint of these studies was the proportion of patients achieving at least a 75% improvement from baseline in the facial Vitiligo Area Scoring Index (F-VASI75) at week 24. nih.govfirstwordpharma.com

In both trials, a significantly higher percentage of patients in the ruxolitinib cream group achieved the primary endpoint compared to the vehicle group. nih.gov In TRuE-V1, 29.8% of patients treated with ruxolitinib cream achieved F-VASI75 at week 24, versus 7.4% in the vehicle group. nih.gov In TRuE-V2, the response rates were 30.9% for ruxolitinib cream and 11.4% for the vehicle. nih.gov

Long-term data from these studies, extending to 52 weeks, showed continued improvement in repigmentation with ongoing treatment. incyte.com At week 52, approximately 50% of patients who had been on ruxolitinib cream from the start of the trials achieved F-VASI75. incyte.com Furthermore, a substantial proportion of patients also achieved at least a 50% improvement in the total body Vitiligo Area Scoring Index (T-VASI50) at 52 weeks. incyte.com Pooled analysis of long-term extension data has shown that even patients with a limited initial response at 24 weeks can achieve significant repigmentation with continued treatment up to 104 weeks. incyte.com

Plaque Psoriasis

Topical ruxolitinib has been investigated for the treatment of mild-to-moderate plaque psoriasis. nih.gov A phase 2b, double-blind, randomized, dose-ranging study evaluated the efficacy of topical ruxolitinib in patients with plaque psoriasis. nih.gov In this study, topical application of ruxolitinib demonstrated significant clinical activity, with the total lesion score for all dose groups decreasing by more than double that of the vehicle control by day 84. nih.gov

Another study found that 1.0% and 1.5% ruxolitinib cream improved lesion thickness, erythema, and scaling compared to a placebo. researchgate.net The composite lesion score decreased by over 50% with the effective doses of ruxolitinib, compared to a 32% decrease with the vehicle. researchgate.net The onset of effect and efficacy of the 1.5% ruxolitinib cream applied twice daily was found to be comparable to that of other topical treatments like calcipotriene and betamethasone (B1666872) dipropionate. nih.gov There is also a case report of a patient with myelofibrosis and coexisting psoriasis vulgaris who was successfully treated with oral ruxolitinib, showing a significant reduction in the Psoriasis Area and Severity Index (PASI) score. amazonaws.com

Alopecia Areata

Ruxolitinib has shown significant efficacy in inducing hair regrowth in patients with alopecia areata, an autoimmune disease that causes hair loss. A proof-of-concept, open-label clinical trial investigated the use of oral ruxolitinib in 12 patients with moderate-to-severe alopecia areata. jci.org The results were remarkable, with 9 out of the 12 patients (75%) demonstrating a significant response to treatment, with an average hair regrowth of 92% by the end of the treatment period. jci.orgnewswise.combelgraviacentre.com The mean baseline Severity of Alopecia Tool (SALT) score decreased significantly after 3 and 6 months of treatment. jci.org

In addition to the oral formulation, a topical cream formulation of ruxolitinib phosphate has also been studied for alopecia areata. incyteclinicaltrials.com While some studies on topical ruxolitinib for alopecia areata have shown mixed results, one study did demonstrate the efficacy of a 1.5% ruxolitinib cream, with a 50% or higher improvement from baseline in the SALT score. ajmc.com

Emerging Research Areas

Beyond its established and well-studied indications, research into ruxolitinib phosphate is expanding into other therapeutic areas. These emerging areas of research are primarily focused on other inflammatory and autoimmune conditions where the JAK-STAT pathway is believed to play a role.

Some of the emerging research areas for topical ruxolitinib include:

Lichenoid and Granulomatous Dermatoses: Preliminary studies suggest that topical ruxolitinib may be a promising therapeutic option for these conditions. ajmc.com

Frontal Fibrosing Alopecia: A case report showed that ruxolitinib 1.5% cream cleared papules and stabilized the frontal hairline in a patient with this condition. ajmc.com

Seborrheic Dermatitis: Case reports have indicated that ruxolitinib 1.5% cream can lead to the resolution of skin manifestations in seborrheic dermatitis. ajmc.com

Granulomatous Perioral Dermatitis: Case reports have shown improvement in symptoms and even complete resolution with the use of ruxolitinib cream. ajmc.com

Lichen Sclerosus et Atrophicus: In pediatric cases, topical ruxolitinib has been shown to improve erythematous patches, pruritus, and dysuria. ajmc.com

Furthermore, oral ruxolitinib is being investigated in other hematological malignancies characterized by abnormal JAK-STAT signaling activity, such as relapsed/refractory T- or NK-Cell Lymphoma and in combination with other agents for myelofibrosis or myelodysplastic/myeloproliferative neoplasms. nih.govcancer.gov

Modulation of Cytokine Storm Syndromes

Cytokine storm syndromes are life-threatening conditions characterized by a severe, uncontrolled systemic inflammatory response resulting from the excessive and unregulated release of pro-inflammatory cytokines. nih.govnih.gov This hyperinflammation can lead to widespread tissue damage, multi-organ failure, and death. nih.govnih.gov The signaling of many cytokines implicated in these syndromes is mediated through the JAK-signal transducer and activator of transcription (STAT) pathway. nih.gov Ruxolitinib's mechanism as a JAK1/2 inhibitor allows it to interfere with this signaling cascade, thereby downregulating the functional effects of multiple cytokines involved in hyperinflammatory states. nih.govnih.gov

Unlike monoclonal antibody therapies that target a single cytokine, ruxolitinib offers a broader approach by modulating the activity of several key cytokines simultaneously. nih.govnih.gov In experimental models of hyperinflammation, ruxolitinib has been shown to significantly reduce the detrimental consequences of immune overactivation. nih.gov Studies in murine models demonstrated that ruxolitinib could lower the circulating levels of several cytokines implicated in the hyperimmune response, including granulocyte colony-stimulating factor (G-CSF), interferon-gamma (IFN-γ), interleukin-10 (IL-10), and tumor necrosis factor-alpha (TNF-α). nih.gov

The potential of ruxolitinib in this area was notably investigated in the context of COVID-19-associated cytokine storm. The Phase 3 RUXCOVID study evaluated the efficacy and safety of ruxolitinib in combination with standard-of-care (SoC) for treating patients with this condition. biospace.comworldpharmatoday.com However, the study did not meet its primary endpoint. biospace.comworldpharmatoday.com

Key Findings from the Phase 3 RUXCOVID Study
EndpointRuxolitinib + SoCPlacebo + SoCOdds Ratio (95% CI)P-value
Proportion of patients with severe complications (death, respiratory failure requiring mechanical ventilation, or ICU admission) by Day 2912.0%11.8%0.91 (0.48-1.73)0.769

Despite the disappointing results of the RUXCOVID study, the scientific rationale for investigating JAK inhibitors in cytokine storm syndromes remains an area of interest, and further research may help to identify specific patient populations or timing of intervention where ruxolitinib could be beneficial. biospace.com

Role in Senescent Cell Biology

Cellular senescence is a state of irreversible cell cycle arrest that plays a complex role in aging and age-related diseases. While it has beneficial roles in tumor suppression and wound healing, the accumulation of senescent cells can contribute to chronic inflammation and tissue dysfunction, partly through the secretion of a complex mix of pro-inflammatory cytokines, chemokines, and growth factors known as the Senescence-Associated Secretory Phenotype (SASP). preprints.orgnih.gov

Ruxolitinib has emerged as a "senomorphic" agent, a class of drugs that can modulate the characteristics of senescent cells, particularly by suppressing the SASP, without inducing cell death (senolysis). nih.gov This activity is primarily mediated through the inhibition of the JAK/STAT signaling pathway, which is a key regulator of the SASP. nih.gov By inhibiting JAK2/STAT3 signaling, ruxolitinib can effectively reduce the production of various SASP components. nih.gov

Research has demonstrated the potential of ruxolitinib to mitigate the detrimental effects of cellular senescence in various contexts. In a mouse model of chronic obstructive pulmonary disease, ruxolitinib treatment led to a reversal of cellular senescence. nih.gov In aged mice, administration of ruxolitinib alleviated both adipose tissue and systemic inflammation and improved physical function. nih.gov Furthermore, by blocking the SASP, ruxolitinib has been shown to enhance bone regeneration in elderly rats to levels comparable to those in young rats. nih.gov

Studies in different cell types have further elucidated the specific effects of ruxolitinib on senescence markers and the SASP.

Modulation of Senescence Markers and SASP Factors by Ruxolitinib
CategoryMarker/FactorEffect of RuxolitinibReference
Senescence Markersp16Downregulation nih.govnih.gov
p21Downregulation nih.govnih.gov
p53Downregulation nih.govnih.gov
Senescence-Associated β-galactosidase (SA-β-gal)Decreased activity nih.govresearchgate.net
SASP FactorsInterleukin-1β (IL-1β)Downregulation nih.gov
Interleukin-6 (IL-6)Downregulation nih.govnih.gov
Tumor Necrosis Factor-α (TNF-α)Downregulation nih.govnih.gov
Matrix Metalloproteinase-3 (MMP-3)Downregulation nih.gov
Matrix Metalloproteinase-13 (MMP-13)Downregulation nih.gov
Chemokine (C-X-C motif) ligand 1, 3, 10 (CXCL1, CXCL3, CXCL10)Downregulation nih.gov

The ability of ruxolitinib to suppress the SASP without eliminating senescent cells presents a novel therapeutic strategy for age-related diseases. By mitigating the chronic inflammation driven by senescent cells, ruxolitinib could potentially alleviate tissue damage and improve organ function in various pathological conditions.

Future Research Directions for Ruxolitinib Phosphate

Development of Next-Generation JAK Inhibitors

While ruxolitinib (B1666119) has been transformative, it does not eliminate the malignant clone in most patients with MPNs, and its effectiveness can be limited by ongoing JAK-STAT signaling. tandfonline.comnih.gov This has spurred the development of next-generation JAK inhibitors designed to offer improved efficacy, better selectivity, and the ability to overcome resistance. nih.govnih.gov

Current research is focused on several key areas:

Novel Mechanisms of Inhibition: Most current JAK inhibitors, including ruxolitinib, are Type I inhibitors that target the active conformation of the kinase. tandfonline.comnih.gov Future research is exploring Type II inhibitors, which bind to the inactive kinase conformation, and pseudokinase domain inhibitors, offering alternative ways to block aberrant signaling. tandfonline.comnih.govresearchgate.netsemanticscholar.org

Increased Selectivity: Second-generation inhibitors are being developed with the aim of greater selectivity for specific JAK family members, which may help to mitigate off-target effects. nih.govresearchgate.net

Overcoming Resistance: Newer agents such as fedratinib, pacritinib, and momelotinib (B1663569) have shown clinical activity in patients who have previously been treated with ruxolitinib, addressing the critical need for second-line therapies. nih.gov

Combination Therapies: To achieve deeper and more durable responses, researchers are investigating ruxolitinib in combination with drugs that target other pathways, such as PI3K, mTOR, and CDK4/6 inhibitors, as well as epigenetic modulators. tandfonline.comresearchgate.netsemanticscholar.org

PROTACs: An emerging strategy involves proteolysis-targeting chimeras (PROTACs) that target JAK proteins for degradation rather than just inhibiting them. This approach offers a novel way to achieve more selective and potent JAK modulation. nih.govresearchgate.net

Table 1: Comparison of Select JAK Inhibitors
CompoundPrimary JAK Target(s)Inhibitor TypeKey Research Focus
RuxolitinibJAK1, JAK2Type IFirst-in-class, standard of care in MPNs.
FedratinibJAK2Type IEffective in patients with and without prior ruxolitinib exposure. nih.govfrontiersin.org
PacritinibJAK2Type IInvestigated for preferential activity in patients with severe cytopenias. nih.gov
MomelotinibJAK1, JAK2Type IStudied for potential benefits in patients with cytopenias. nih.gov
BBT594JAK2Type IIPreclinical development to target inactive kinase conformations and overcome resistance. researchgate.net

Personalized Treatment Approaches Based on Molecular Profiles

The response to ruxolitinib varies significantly among patients, with discontinuation rates of 40% to 70% within 3 to 5 years. cancernetwork.com This variability has driven research into identifying predictive biomarkers to tailor treatment. Future directions aim to move beyond a one-size-fits-all approach to a more personalized strategy based on a patient's unique clinical and molecular characteristics.

Key areas of investigation include:

Clinical Predictors: Research has identified several clinical variables associated with lower response rates and earlier drug discontinuation. These include peripheral blast counts exceeding 5%, transfusion-dependent anemia, and platelet counts below 200 µL. cancernetwork.comcancernetwork.commedpath.com

Genomic Markers: The mutational status of driver genes like JAK2, CALR, and MPL influences disease phenotype, but the presence of other non-driver mutations is emerging as critical for predicting ruxolitinib response. nih.govashpublications.org

High-Risk Mutations: The presence of mutations in genes such as ASXL1, SRSF2, TP53, and those in the RAS/CBL pathway may predict a lower likelihood of response to ruxolitinib monotherapy. medpath.comashpublications.orgcancernetwork.com For patients with these markers, researchers are exploring alternative frontline treatments or combination strategies from the outset. medpath.com

Clonal Evolution: Studies have shown that some patients acquire new mutations (e.g., in ASXL1, TET2, EZH2) while on ruxolitinib therapy. nih.gov Monitoring this clonal evolution may help predict loss of response and guide subsequent treatment decisions. nih.gov

Table 2: Selected Molecular and Clinical Predictors of Ruxolitinib Response
Predictor TypeMarkerAssociation with Ruxolitinib Response
ClinicalPeripheral blast count >5%Lower response rate, higher probability of discontinuation. cancernetwork.comcancernetwork.com
ClinicalCytopenic phenotype (e.g., anemia)Associated with lower response rates. cancernetwork.comcancernetwork.commedpath.com
MolecularMutations in RAS/CBL pathwayMay predict lower response rates; consider alternative therapies. medpath.com
MolecularPresence of multiple high molecular risk mutations (ASXL1, SRSF2, etc.)Correlates with worse outcomes. ashpublications.orgcancernetwork.com
MolecularAcquisition of new mutations on therapy (ASXL1, EZH2, TP53)Associated with clonal evolution and shorter survival after discontinuation. nih.gov

Investigation of Long-Term Effects and Late Complications

With patients remaining on ruxolitinib for extended periods, understanding the long-term consequences of sustained JAK1/2 inhibition is a critical area of ongoing research. Follow-up data from pivotal trials provide insights, but further investigation is needed.

Future research aims to address:

Durability of Response: Long-term data from the COMFORT-I study showed that spleen volume reductions were sustained, with a median duration of 168.3 weeks. ascopubs.org Five-year follow-up from the RESPONSE study in polycythemia vera also showed durable responses. nih.gov Continued monitoring is essential to understand the ultimate duration of benefit.

Bone Marrow Fibrosis: Long-term ruxolitinib therapy has been associated with the stabilization or improvement of bone marrow fibrosis compared to the best available therapy, suggesting a potential for disease modification. nih.gov Further studies are needed to confirm these histological changes and their clinical impact.

Secondary Malignancies and Infections: Long-term observation has noted the occurrence of events like herpes zoster, basal cell carcinoma, and acute myeloid leukemia in patients on ruxolitinib. ascopubs.org A real-world study in Japan identified infections (17.6%) and malignancy (1.4%) as adverse drug reactions of special interest. nih.gov Research is ongoing to clarify the precise risk and underlying mechanisms.

Research into New Formulations and Delivery Systems

To broaden the therapeutic applications of ruxolitinib and improve its utility, research into novel formulations and delivery systems is underway. The most significant progress has been in topical applications for dermatological disorders.

Topical Formulations: A 1.5% ruxolitinib cream has been developed and approved for treating nonsegmental vitiligo and atopic dermatitis. ajmc.comnih.govunits.it The topical formulation delivers the drug directly to the affected skin, minimizing systemic exposure and associated risks. ajmc.com

Expanded Dermatological Use: Research is actively exploring the off-label use of topical ruxolitinib for a range of other inflammatory skin conditions. ajmc.com Studies have shown potential efficacy in lichenoid and granulomatous dermatoses. ajmc.com

Alopecia Areata: The efficacy of topical ruxolitinib for alopecia areata has produced mixed results in studies, with some case reports showing hair regrowth while others find inconsistent effects. ajmc.comresearchgate.net Further research is needed to determine the optimal use and formulation for this condition. ajmc.comresearchgate.net

Other Delivery Systems: While less developed, future research may explore other delivery systems, such as extended-release oral formulations to optimize drug exposure and patient compliance, or nanoparticle-based systems for targeted delivery.

Mechanistic Studies of Treatment-Related Adverse Events

Although generally well-tolerated, ruxolitinib is associated with specific adverse events, primarily hematological. nih.gov Future research is focused on elucidating the precise molecular mechanisms behind these events to develop better management strategies.

Key areas of mechanistic study include:

Myelosuppression: Anemia and thrombocytopenia are common, dose-dependent effects of ruxolitinib. nih.govnih.gov This is believed to be a direct consequence of inhibiting JAK2, which plays an essential role in normal hematopoiesis, including the production of red blood cells and platelets. nih.gov

Immunomodulation and Infection Risk: By inhibiting JAK1 and JAK2, ruxolitinib modulates cytokine signaling crucial for immune responses. This can increase the risk of certain infections, such as herpes zoster. ascopubs.org Research is needed to understand how ruxolitinib specifically affects different immune cell subsets (e.g., Th-1 immunity) and contributes to this risk. nih.gov

Translational Research on Ruxolitinib Resistance Mechanisms

Acquired resistance remains a major clinical challenge. nih.gov Translational research aims to understand the molecular basis of resistance and develop strategies to overcome it.

Several mechanisms of resistance are under investigation:

Secondary Kinase Domain Mutations: Similar to resistance patterns seen with other tyrosine kinase inhibitors, saturation mutagenesis screens have identified secondary mutations within the JAK2 kinase domain (e.g., Y931C, L983F, G993A) that can confer resistance to ruxolitinib by altering drug binding. nih.govnih.govspringernature.com

Reactivation of JAK/STAT Signaling: Resistance can occur without new mutations. One proposed mechanism is the heterodimerization of JAK2 with other JAK family members (like JAK1 or TYK2), which can reactivate downstream STAT signaling even in the presence of ruxolitinib. nih.gov This form of resistance appears to be reversible upon drug withdrawal. nih.gov

Activation of Alternative Pathways: Clonal outgrowth of cells with mutations in the RAS pathway has been observed in patients on ruxolitinib, suggesting that the activation of parallel signaling pathways (e.g., RAS/ERK, PI3K/Akt) can bypass JAK inhibition and drive disease progression. nih.govresearchgate.net

Pharmacological Differences: Preclinical studies suggest that fedratinib, which binds to both the ATP-binding and substrate-binding sites of JAK2, may overcome resistance in cells where ruxolitinib, an ATP-binding site competitor, is no longer effective. ashpublications.org

Exploring Broader Immunological Applications Beyond Current Indications

Given the central role of the JAK-STAT pathway in mediating signals for numerous cytokines, ruxolitinib's immunomodulatory properties present therapeutic opportunities far beyond MPNs. nih.gov A significant area of future research is the exploration of ruxolitinib for a wide array of autoimmune and inflammatory diseases. nih.govresearchgate.net

Investigational applications include:

Dermatology: Beyond the approved indications of atopic dermatitis and vitiligo, ruxolitinib is being studied in alopecia areata, lichen planus, and psoriasis. ajmc.comresearchgate.netmedicom-publishers.com The mechanism is thought to involve the blockade of IFN-γ signaling, which is implicated in the pathogenesis of these conditions. researchgate.net

Rheumatology: JAK inhibitors as a class are approved for treating rheumatoid arthritis. Ruxolitinib's potential in this and other systemic inflammatory conditions continues to be an area of interest.

T-Cell Lymphomas: A biomarker-driven study found that ruxolitinib is clinically active across various subtypes of peripheral T-cell lymphoma (PTCL), particularly in cases with mutations in the JAK/STAT pathway. nih.gov

Inflammatory Bowel Disease: The success of other JAK inhibitors in treating ulcerative colitis suggests a potential role for selective JAK1/2 inhibition in managing inflammatory bowel diseases. nih.gov

Q & A

Q. What is the molecular mechanism of Ruxolitinib phosphate, and how does its selectivity profile influence experimental design?

Ruxolitinib phosphate is a potent inhibitor of JAK1 (IC50 = 3.3 nM) and JAK2 (IC50 = 2.8 nM), with >130-fold selectivity over JAK3 . This selectivity is critical for studies targeting cytokine signaling pathways (e.g., IFN-γ, IL-6) in hematologic malignancies or autoimmune models. Researchers should prioritize cell lines or primary cells with JAK-STAT dependency (e.g., HEL cells for JAK2V617F mutations) and validate target engagement via phospho-STAT3/5 assays .

Q. Which in vitro models are most appropriate for studying Ruxolitinib phosphate’s efficacy?

Preclinical studies commonly use:

  • HEL cells (erythroleukemia, JAK2V617F-driven): EC50 = 186 nM for growth inhibition .
  • Ba/F3-EpoR-JAK2V617F cells : Assess apoptosis induction via Annexin V/PI staining .
  • Primary myeloproliferative neoplasm (MPN) samples : Evaluate colony-forming unit (CFU) assays to measure hematopoietic progenitor proliferation .

Q. How does Ruxolitinib phosphate’s formulation impact bioavailability in preclinical studies?

Ruxolitinib phosphate is orally bioavailable but requires dissolution in DMSO or ethanol (solubility: ≥20.2 mg/mL in DMSO) for in vitro use . For topical applications (e.g., dermatology), nanoliposomal formulations in pH 7.4 phosphate buffer with 2% Tween 80 enhance skin penetration and stability .

Advanced Research Questions

Q. How can researchers validate analytical methods for quantifying Ruxolitinib phosphate in novel formulations?

Follow ICH guidelines for method validation:

  • Linearity : Use 2–10 µg/mL concentrations in triplicate over 3 days; calculate regression equations (R<sup>2</sup> >0.99) .
  • Precision/Accuracy : Perform intra-/inter-day assays with ≤2% RSD for precision and 98–102% recovery for accuracy .
  • Enantioselective analysis : Employ chiral HPLC with stationary phases (e.g., Chiralpak IG-3) to resolve stereoisomers .

Q. What experimental strategies address contradictions in Ruxolitinib phosphate’s pro-apoptotic vs. autophagy-inducing effects?

Ruxolitinib induces apoptosis via JAK-STAT inhibition but also triggers toxic mitophagy, which can paradoxically promote cell death in tumor models . To dissect these mechanisms:

  • Use autophagy inhibitors (e.g., chloroquine) alongside Ruxolitinib in viability assays.
  • Monitor mitochondrial depolarization (JC-1 staining) and autophagosome formation (LC3B-II Western blot) .

Q. How do CYP3A4 interactions influence Ruxolitinib phosphate dosing in co-treatment studies?

Potent CYP3A4 inhibitors (e.g., ketoconazole) increase Ruxolitinib exposure by ≥30%, requiring dose adjustments in vivo . In co-administration studies:

  • Measure plasma levels via LC-MS/MS to assess pharmacokinetic changes.
  • Use murine models with humanized CYP3A4 to mimic clinical interactions .

Q. What are the critical endpoints for evaluating Ruxolitinib phosphate in graft-versus-host disease (GVHD) models?

Preclinical GVHD studies should focus on:

  • Cytokine profiling : IL-6, IFN-γ suppression via ELISA .
  • Histopathology : Target organ (e.g., liver, gut) damage scoring.
  • Graft-versus-leukemia (GVL) preservation : Monitor tumor burden (e.g., luciferase-tagged leukemia cells) .

Q. How can researchers optimize topical formulations of Ruxolitinib phosphate for enhanced stability?

Nanoliposomal encapsulation improves stability and cutaneous delivery:

  • Use a lipid-to-drug ratio of 5:1 with cholesterol for membrane rigidity .
  • Validate particle size (100–200 nm via dynamic light scattering) and encapsulation efficiency (>85% via dialysis) .

Methodological Considerations Table

Parameter Recommendation Evidence Source
IC50 Validation Use JAK3-negative controls (e.g., JAK3-overexpressing lines) to confirm selectivity .
In Vivo Dosing 60 mg/kg/day orally in murine myelofibrosis models; monitor spleen weight and fibrosis .
Apoptosis Assay Combine Annexin V with caspase-3/7 activation assays to distinguish early/late apoptosis .
CYP Interaction Co-dose with rifampicin (CYP3A4 inducer) to model exposure reduction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jakafi
Reactant of Route 2
Reactant of Route 2
Jakafi

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.